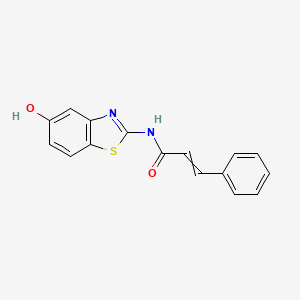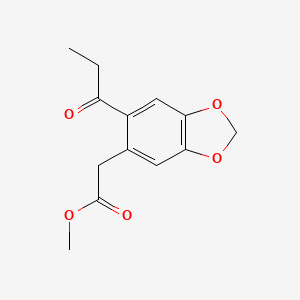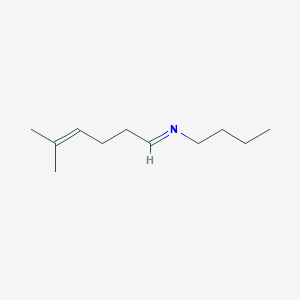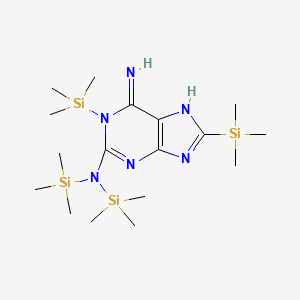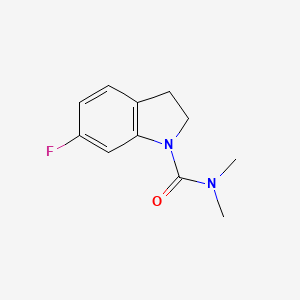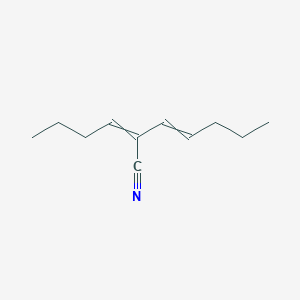
2-Butylidenehept-3-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylidenehept-3-enenitrile is an organic compound with the molecular formula C11H17N. It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide. The reaction involves heating a solid mixture of the amide and phosphorus (V) oxide, which removes water from the amide group, leaving behind the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation process, where alkenes react with ammonia and oxygen in the presence of a catalyst to form nitriles. This method is widely used due to its efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles can yield primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for reduction.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
2-Butylidenehept-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butylidenehept-3-enenitrile involves its reactivity due to the presence of the nitrile group. The carbon-nitrogen triple bond is highly polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and synthesize different compounds .
相似化合物的比较
Similar Compounds
Butyronitrile: Similar in structure but lacks the double bond present in 2-Butylidenehept-3-enenitrile.
Acrylonitrile: Contains a carbon-carbon double bond but has a different alkyl group.
Valeronitrile: Similar nitrile group but different carbon chain length.
Uniqueness
This compound is unique due to its specific structure, which includes both a nitrile group and a double bond. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
属性
CAS 编号 |
89646-98-0 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
2-butylidenehept-3-enenitrile |
InChI |
InChI=1S/C11H17N/c1-3-5-7-9-11(10-12)8-6-4-2/h7-9H,3-6H2,1-2H3 |
InChI 键 |
UNFJFDGQABKTBW-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC(=CCCC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)

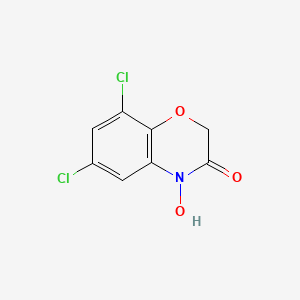
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
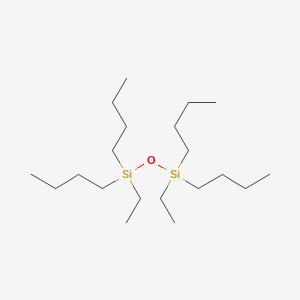
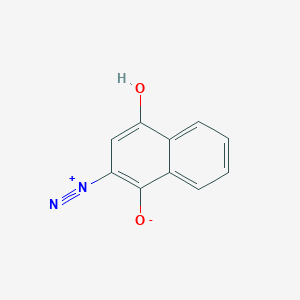
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
